2-Chloro-4-cyclopropylphenol 2-Chloro-4-cyclopropylphenol
Brand Name: Vulcanchem
CAS No.: 1553103-02-8
VCID: VC3002964
InChI: InChI=1S/C9H9ClO/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6,11H,1-2H2
SMILES: C1CC1C2=CC(=C(C=C2)O)Cl
Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol

2-Chloro-4-cyclopropylphenol

CAS No.: 1553103-02-8

Cat. No.: VC3002964

Molecular Formula: C9H9ClO

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-cyclopropylphenol - 1553103-02-8

Specification

CAS No. 1553103-02-8
Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
IUPAC Name 2-chloro-4-cyclopropylphenol
Standard InChI InChI=1S/C9H9ClO/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6,11H,1-2H2
Standard InChI Key JXLNSJOCYXXYJQ-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=C(C=C2)O)Cl
Canonical SMILES C1CC1C2=CC(=C(C=C2)O)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

2-Chloro-4-cyclopropylphenol has the molecular formula C9H9ClO. The compound features a phenol ring with a hydroxyl group, a chlorine atom at the ortho position (position 2), and a cyclopropyl group at the para position (position 4). This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications.

Physical Properties

Based on data from structurally related compounds, the physical properties of 2-Chloro-4-cyclopropylphenol can be reasonably estimated. The physical properties are summarized in Table 1.

PropertyValue (Estimated)Basis for Estimation
Molecular Weight168.62 g/molCalculated from molecular formula
Physical State at Room TemperatureSolidBased on related phenolic compounds
Melting Point60-70°CExtrapolated from 4-cyclopropylphenol (57-58°C)
Boiling Point250-260°C (760 Torr)Extrapolated from 4-cyclopropylphenol (248.2±19.0°C)
DensityApproximately 1.2 g/cm³Extrapolated from 4-cyclopropylphenol (1.158±0.06 g/cm³)
SolubilitySparingly soluble in water; soluble in organic solventsTypical of chlorinated phenols
Refractive IndexApproximately 1.57Extrapolated from 4-cyclopropylphenol (1.5618)

Chemical Properties

The chemical properties of 2-Chloro-4-cyclopropylphenol are influenced by three key functional groups:

  • The phenolic hydroxyl group (OH) exhibits acidic properties, with an estimated pKa value around 9.5-10.0, slightly lower than the predicted pKa of 4-cyclopropylphenol (10.05±0.13) due to the electron-withdrawing effect of the chlorine atom.

  • The chlorine substituent at position 2 makes the compound susceptible to nucleophilic aromatic substitution reactions and influences the electronic distribution within the molecule.

  • The cyclopropyl group at position 4 contributes to the compound's lipophilicity and offers potential for further functionalization through ring-opening reactions under specific conditions.

Synthesis Methods

Reaction Conditions

For the direct chlorination approach, typical reaction conditions might include:

  • Solvent: CCl4 or CH2Cl2

  • Temperature: 0-25°C

  • Chlorinating agent: SO2Cl2, NCS (N-chlorosuccinimide), or Cl2 with FeCl3 as catalyst

  • Reaction time: 2-4 hours

Drawing from the synthesis of related compounds, such as the bromination methods used for 2-Bromo-6-cyclopropylphenol, electrophilic aromatic substitution would be the predominant mechanism for introducing the chlorine atom.

Reactivity

Types of Reactions

2-Chloro-4-cyclopropylphenol can participate in various chemical reactions based on its functional groups:

Nucleophilic Substitution Reactions

The chlorine atom at position 2 can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols, similar to reactions observed with other chlorinated phenols. The phenolic hydroxyl group activates the aromatic ring toward nucleophilic substitution.

Oxidation Reactions

The phenolic group is susceptible to oxidation, potentially forming quinone derivatives. These oxidation reactions can be mediated by oxidizing agents such as potassium permanganate or chromium trioxide.

Cyclopropyl Ring Modifications

The cyclopropyl group can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids, electrophiles, or through radical mechanisms.

Esterification and Etherification

The phenolic hydroxyl group can participate in esterification and etherification reactions to form derivatives with enhanced lipophilicity or specialized functions.

Reaction Mechanisms

The reactivity of 2-Chloro-4-cyclopropylphenol is influenced by the electronic effects of its substituents:

  • The chlorine atom withdraws electron density inductively but donates electrons through resonance.

  • The cyclopropyl group primarily acts as an electron-donating group.

  • The hydroxyl group strongly activates the aromatic ring toward electrophilic attack and directs substitution to the ortho and para positions.

These combined effects create a unique electronic distribution that influences the compound's chemical behavior and reactivity patterns.

Biological Activity

Antimicrobial Activity

Chlorinated phenols typically exhibit antimicrobial properties due to their ability to disrupt cellular membranes and inhibit metabolic processes. The cyclopropyl group may enhance the compound's lipophilicity, potentially improving its penetration through bacterial cell membranes.

Enzyme Inhibition

The presence of both a chlorine atom and a cyclopropyl group may confer specific interactions with enzyme active sites, potentially leading to inhibitory effects on certain enzymes. This characteristic could be relevant for applications in medicinal chemistry and biochemical research.

Antioxidant Properties

As a phenolic compound, 2-Chloro-4-cyclopropylphenol may exhibit antioxidant properties, though likely modified by the presence of the chlorine substituent.

Comparison with Structurally Similar Compounds

Table 2 provides a comparison of 2-Chloro-4-cyclopropylphenol with structurally related compounds to highlight potential similarities and differences in biological activity.

CompoundStructural DifferencesPotential Biological Activity Differences
4-CyclopropylphenolLacks chlorine at position 2Likely less antimicrobial potency; different enzyme binding profile
2-Chloro-4-(tert-pentyl)phenolContains tert-pentyl group instead of cyclopropyl at position 4Different lipophilicity profile; potentially different membrane interactions
2-Bromo-6-cyclopropylphenolContains bromine at position 2 and cyclopropyl at position 6Different electronic effects; potentially different enzyme binding specificity
2-Chloro-4-nitrophenolContains nitro group instead of cyclopropyl at position 4Stronger electron-withdrawing effects; potentially greater protein denaturation capability

Applications

Industrial Applications

Potential industrial applications could include:

  • Use as a precursor in the synthesis of specialty chemicals

  • Development of antimicrobial agents for material protection

  • Research into novel preservatives

  • Exploration as a component in specialized coating formulations

Hazard TypePredicted ClassificationBasis for Prediction
Acute ToxicityHarmful if swallowedSimilar to 2-Chloro-4-(tert-pentyl)phenol (H302)
Skin IrritationCauses skin irritationSimilar to 2-Chloro-4-(tert-pentyl)phenol (H315)
Eye IrritationCauses serious eye irritationSimilar to 2-Chloro-4-(tert-pentyl)phenol (H319)
Respiratory EffectsMay cause respiratory irritationSimilar to 2-Chloro-4-(tert-pentyl)phenol (H335)
Environmental ToxicityPotentially toxic to aquatic lifeCommon for chlorinated phenols

Analytical Methods

Identification Techniques

Several analytical techniques could be employed for the identification and characterization of 2-Chloro-4-cyclopropylphenol:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR would show characteristic signals for the aromatic protons, cyclopropyl protons, and the phenolic hydroxyl proton

    • ¹³C NMR would provide information about the carbon framework

  • Infrared (IR) Spectroscopy

    • Would show characteristic absorption bands for the hydroxyl group, aromatic C-H stretching, and C-Cl bond

  • Mass Spectrometry

    • Would provide molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC)

    • Useful for purity determination and quantitative analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Powerful technique for identification and quantification

Quantification Methods

Quantitative analysis of 2-Chloro-4-cyclopropylphenol could be performed using:

  • HPLC with UV detection

  • GC-MS with appropriate internal standards

  • Quantitative NMR (qNMR) spectroscopy

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